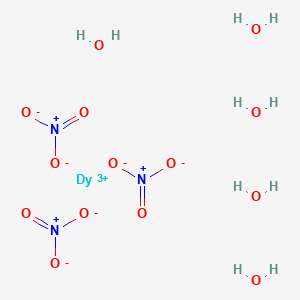
Dysprosium(III) nitrate pentahydrate
Overview
Description
Dysprosium(III) nitrate pentahydrate is a useful research compound. Its molecular formula is DyH10N3O14 and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic and Antibacterial Activities : Dysprosium oxide nanoparticles (Dy2O3 NPs), synthesized using dysprosium(III) nitrate pentahydrate, exhibit high antibacterial effects and photocatalytic activity. These NPs are effective against various bacteria and can degrade methyl orange dye under UV irradiation, indicating their potential in environmental and biomedical applications (Rajendran & Mekala, 2018).
Spectroscopic and Thermal Studies : Dysprosium(III) nitrate complexes have been characterized using spectroscopic and thermal studies. These complexes display distinct properties like coordinated water molecules and specific metal-ligand bonding characteristics, important for understanding the chemistry of dysprosium compounds (Selvaraj & Theivarasu, 2003).
Magnetic Properties and Single-Molecule-Magnet Behavior : Dysprosium(III) complexes, particularly those with hexadentate ligands and nitrate anions, exhibit unique magnetic properties such as slow relaxation of magnetization. This property is crucial in the study of single-molecule magnets, a field relevant to quantum computing and data storage technologies (Campbell et al., 2014).
Magnetic Anisotropy Studies : Dysprosium(III) ions in low-symmetry environments have been studied for their magnetic anisotropy, providing insights into the magnetic behavior of rare-earth ions in complex systems. This research is significant for developing new magnetic materials (Bernot et al., 2009).
Electrochemical Behavior : The electrochemical behavior of dysprosium(III) in various solutions has been investigated. This research is relevant for processes such as metal recovery, electroplating, and alloy preparation (Saïla et al., 2010).
Mechanism of Action
Target of Action
Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.
Safety and Hazards
Dysprosium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may intensify fire; oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Dysprosium(III) nitrate pentahydrate has been used in the modulation of slow magnetic relaxation of Dysprosium compounds through the position of coordinating nitrate group . It has also been used in the synthesis of luminescent mononuclear dysprosium(III) and erbium(III) pentanitrate complexes with the same LnO10 coordination geometry .
Biochemical Analysis
Biochemical Properties
Dysprosium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in the synthesis of carboxylate-based dinuclear dysprosium compounds by reacting with n-butyric acid and triethylamine . The nature of these interactions often involves the coordination of dysprosium ions with the active sites of enzymes or binding to specific protein domains, thereby altering their activity and function.
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for transmitting signals within the cell. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and alter their function. Dysprosium ions can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its ability to interact with substrates. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the environment, which may affect its stability and reactivity. Over time, this compound may undergo thermal decomposition, leading to the formation of dysprosium oxide and other byproducts . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as a catalyst in biochemical reactions. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, dysprosium ions may bind to enzymes in the tricarboxylic acid cycle or glycolysis, affecting the production of metabolites and energy generation . Additionally, this compound can impact the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Dysprosium ions may accumulate in specific tissues or organelles, depending on their affinity for certain biomolecules and cellular structures. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity for certain proteins or nucleic acids . This localization can affect the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment.
Properties
IUPAC Name |
dysprosium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQUFQJAWMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336992 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-49-9 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium (III) nitrate, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



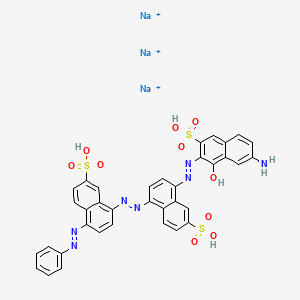

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
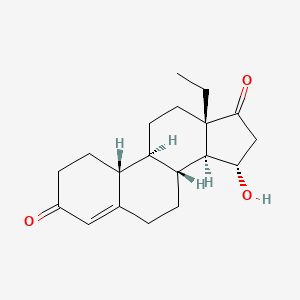
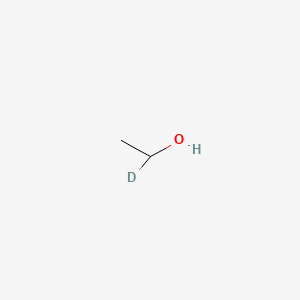
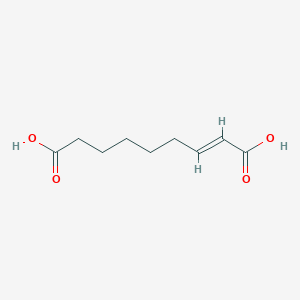
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
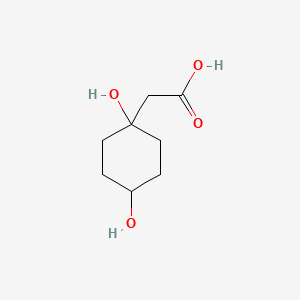
![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
